(1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE
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Overview
Description
(1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE is a complex organic compound characterized by its unique structure, which includes a fluorobenzene sulfonyl group, an imidazolidinyl moiety, and a methoxydiazeniumdiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinyl intermediate, which is then reacted with a fluorobenzene sulfonyl chloride under basic conditions to form the sulfonylated imidazolidinyl compound. This intermediate is then subjected to diazotization and subsequent methoxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorobenzene sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of drug discovery efforts.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets. The fluorobenzene sulfonyl group may interact with enzymes or receptors, modulating their activity. The imidazolidinyl moiety can form hydrogen bonds or other interactions with biological macromolecules, influencing their function. The methoxydiazeniumdiolate group may release nitric oxide, which can have various biological effects.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as:
- (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE
- (1Z)-1-{2-[3-(4-BROMOBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the fluorobenzene sulfonyl group in (1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE imparts unique properties, such as increased stability and specific interactions with biological targets.
Properties
IUPAC Name |
(Z)-[2-[3-(4-fluorophenyl)sulfonylimidazolidin-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O5S/c1-22-14-17(19)8-12(18)15-6-7-16(9-15)23(20,21)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQUJCKIAVDMEO-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](CC(=O)N1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)F)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)F)\[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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